1-Amino-2-methylhexan-2-ol
Description
Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis
Chiral amino alcohols are of paramount importance in modern organic synthesis. nih.gov They are frequently utilized as versatile building blocks, or synthons, for the construction of complex, biologically active molecules. frontiersin.org The chiral β-amino alcohol framework, in particular, is a common structural motif found in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn
The value of these compounds extends to their use as chiral auxiliaries and ligands in asymmetric catalysis. nih.govwestlake.edu.cn As ligands, they can coordinate with metal centers to form catalysts that facilitate enantioselective reactions, such as the addition of organozinc reagents to aldehydes. scirp.org The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically effective.
The synthesis of enantiomerically pure amino alcohols, however, remains a significant challenge in organic chemistry. acs.org Traditional chemical methods often involve multiple steps, including the use of protecting groups and difficult stereochemical control, which can lead to higher costs and lower efficiency. nih.govwestlake.edu.cn This has spurred the development of novel catalytic and biocatalytic strategies to access these valuable compounds more efficiently. frontiersin.orgwestlake.edu.cn
Structural Classification and Chirality of 1-Amino-2-methylhexan-2-ol
This compound is a specific member of the amino alcohol family. Structurally, it is classified as a 1,2-amino alcohol or β-amino alcohol, as the amino (-NH₂) and hydroxyl (-OH) groups are located on adjacent carbon atoms. The hydroxyl group is situated on a tertiary carbon, which is also a stereocenter.
Chirality: The key structural feature of this compound is its chirality. The carbon atom at the second position (C2) is bonded to four different substituent groups:
A primary amino methyl group (-CH₂NH₂)
A hydroxyl group (-OH)
A methyl group (-CH₃)
A butyl group (-CH₂CH₂CH₂CH₃)
This arrangement makes the C2 carbon a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. The specific spatial arrangement, or stereochemistry, of these groups is critical as it dictates the molecule's interaction with other chiral entities, a fundamental principle in medicinal chemistry and materials science. While tertiary amines can undergo rapid inversion, preventing resolution into enantiomers, the chirality of this compound is based on a stereogenic carbon atom, which does not invert under normal conditions. vaia.com
The fundamental properties of this compound are summarized in the interactive table below.
Overview of Research Directions in Amino Alcohol Chemistry
Current research in amino alcohol chemistry is largely driven by the need for efficient, selective, and sustainable synthetic methods. A major focus is on the development of novel catalytic systems to produce enantiopure amino alcohols from readily available starting materials. westlake.edu.cn
Key research directions include:
Asymmetric Metal Catalysis: New methods are continually being developed, such as a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines to modularly synthesize chiral β-amino alcohols. westlake.edu.cn Another powerful technique is the use of ruthenium catalysts for the asymmetric transfer hydrogenation of unprotected α-ketoamines to yield chiral 1,2-amino alcohols with high efficiency and enantioselectivity. acs.org
Biocatalysis: The use of enzymes offers a green alternative to traditional chemical synthesis. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and ω-transaminases, are being employed for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgsmolecule.com These biocatalytic reactions are highly stereoselective and can be performed in one-pot cascade processes under mild conditions, starting from simple precursors like ketones or amino acids. nih.govfrontiersin.org
Photocatalysis: Visible-light energy transfer (EnT) photocatalysis is an emerging strategy for creating new chemical bonds. acs.org This approach has been used to generate N-centered intermediates for various cross-coupling reactions and has been applied to access γ-amino alcohols directly from alkene feedstocks. acs.org
These advanced synthetic strategies underscore the ongoing effort to overcome the limitations of classical methods, providing more direct and environmentally benign routes to these structurally important molecules. The table below summarizes some of the detailed research findings in the synthesis of chiral amino alcohols.
Compound Name Reference Table
The following table lists the chemical compounds mentioned in this article.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-methylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-7(2,9)6-8/h9H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDJXHDBQNHQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Amino 2 Methylhexan 2 Ol
Strategies for Stereoselective Synthesis
Strategies for the stereoselective synthesis of chiral amino alcohols focus on controlling the three-dimensional arrangement of atoms during the formation of new stereocenters. diva-portal.org These approaches can be classified by the source of chirality: reagent control, where a chiral catalyst influences the reaction; substrate control, where existing chirality in the starting material directs the formation of new stereocenters; and auxiliary control, where a temporarily attached chiral group guides the reaction's stereochemical outcome. diva-portal.org
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern synthetic chemistry.
Organocatalysis employs small organic molecules, such as those derived from natural amino acids, to catalyze asymmetric transformations. dntb.gov.ua These catalysts are often robust, non-toxic, and readily available. For the synthesis of a β-amino alcohol like 1-Amino-2-methylhexan-2-ol, an asymmetric aldol (B89426) reaction or a related carbon-carbon bond-forming reaction could be employed.
A plausible organocatalytic route could involve the asymmetric addition of a nucleophile to a ketone precursor. For instance, a proline-derived catalyst could facilitate the reaction between 2-hexanone (B1666271) and a nitromethane (B149229) equivalent, followed by functional group manipulations to yield the target amino alcohol. The catalyst forms a transient iminium or enamine intermediate, which creates a chiral environment and directs the approach of the reacting partner, thereby controlling the stereochemistry of the newly formed stereocenter. Bio-inspired catalysts, such as amino acylguanidines that mimic the action of aldolase (B8822740) enzymes, have also been developed for asymmetric aldol reactions and could be adapted for such syntheses. mdpi.com
Table 1: Representative Organocatalysts for Asymmetric Aldol-Type Reactions
| Catalyst Type | Precursors | Target Bond Formation | Typical Stereoselectivity |
| Proline Derivatives | 2-Hexanone, Nitromethane | C-C | Moderate to High |
| Threonine-derived Acylguanidines | Hydroxyacetone, Aldehydes | C-C | High ee for syn diastereomer |
| Phenylalanine Derivatives | Various Ketones & Aldehydes | C-C | Variable |
This table is illustrative of general organocatalytic methods and does not represent specific experimental data for the synthesis of this compound.
Metal-catalyzed asymmetric hydrogenation (AH) is a powerful method for producing chiral molecules, including vicinal amino alcohols. nih.gov This technique involves the reduction of a prochiral ketone or imine using hydrogen gas and a chiral metal catalyst. Earth-abundant metals, such as cobalt, have emerged as effective catalysts for the asymmetric hydrogenation of C=O bonds. nih.gov
A potential synthetic pathway to this compound via this method would start with the corresponding α-amino ketone, 1-amino-2-methylhexan-2-one. The hydrogenation of the ketone's carbonyl group, catalyzed by a chiral complex (e.g., a cobalt complex with a chiral ligand), would yield the desired amino alcohol. An assisted coordination strategy, where the primary amino group of the substrate helps to bind the metal catalyst, can enhance both the efficiency and enantioselectivity of the reaction. nih.gov This process can achieve high yields and excellent enantioselectivities, often in short reaction times. nih.gov
Table 2: Example of Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones
| Substrate | Catalyst System | S/C Ratio | Yield | Enantiomeric Excess (ee) |
| α-Amino Acetophenone | Co(BF₄)₂·6H₂O / Chiral Ligand | 1000 | >99% | 99% |
| 1-Amino-2-phenylpropan-2-one | Co(BF₄)₂·6H₂O / Chiral Ligand | 500 | 98% | 97% |
| 1-Amino-2-cyclohexyl-ethanone | Co(BF₄)₂·6H₂O / Chiral Ligand | 500 | >99% | 98% |
This table is based on published data for analogous compounds to illustrate the efficacy of the method. nih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. mdpi.com Enzymes like keto reductases (KREDs), transaminases, and aldolases are powerful tools for creating chiral centers. mdpi.comresearchgate.net
The synthesis of this compound could be achieved through the enzymatic reduction of the precursor α-amino ketone. A highly stereoselective keto reductase could convert 1-amino-2-methylhexan-2-one into the desired (R)- or (S)-enantiomer of the final product with high enantiomeric excess. Alternatively, engineered aldolases could be used in a carbon-carbon bond-forming step to construct the molecular backbone with the correct stereochemistry. researchgate.net The advantages of biocatalysis include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and a reduced environmental footprint compared to some traditional chemical methods. mdpi.com
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is particularly effective for creating quaternary stereocenters.
In this approach, the chiral auxiliary is used in stoichiometric amounts. Well-known auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.org Pseudoephenamine, a derivative of pseudoephedrine, has proven to be a versatile and highly effective chiral auxiliary for asymmetric alkylation reactions, showing remarkable stereocontrol in the formation of quaternary carbon centers. nih.gov
A synthetic route to an enantiomer of this compound using this method could begin by attaching a propanoic acid derivative to a chiral auxiliary like (1S,2S)-pseudoephenamine to form an amide. This amide can then be deprotonated to form a chiral enolate. The subsequent sequential alkylation, first with a butyl halide and then with a methyl halide, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary effectively shields one face of the enolate, directing the incoming electrophiles to the opposite face. Finally, cleavage of the auxiliary group would yield a chiral carboxylic acid precursor, which can be converted to this compound through standard functional group transformations, such as reduction of the carboxylic acid to an alcohol and subsequent amination. The high crystallinity of amides derived from pseudoephenamine can facilitate purification by crystallization at intermediate stages. nih.gov
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric Aldol, Alkylation | Forms a chiral imide, directs electrophilic attack. |
| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide; enolate alkylation is highly diastereoselective. wikipedia.org |
| Pseudoephenamine | Asymmetric Alkylation | Particularly effective for creating quaternary stereocenters. nih.gov |
| Camphorsultam | Asymmetric Diels-Alder, Alkylation | Provides excellent stereocontrol due to its rigid bicyclic structure. wikipedia.org |
Chiral Auxiliary-Mediated Syntheses
Auxiliary Recovery and Recycling Methodologies
In the context of producing enantiomerically pure this compound, the use of chiral auxiliaries is a common and robust strategy. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which it is removed and ideally recovered for reuse. wikipedia.org The economic and environmental viability of such processes heavily depends on the efficient recovery and recycling of these often-expensive auxiliaries.
Modern approaches have shifted towards continuous flow chemistry to streamline this process. nih.govrsc.org A telescoped three-stage, chiral auxiliary-mediated transformation can be performed in a flow system, which includes the continuous separation of the product from the auxiliary. rsc.org This methodology not only dramatically reduces reaction times compared to batch processes but also allows the auxiliary to be collected for later use or immediately fed back into the start of the process. nih.govrsc.org This creates a closed-loop system, enabling a substoichiometric formal loading of the auxiliary relative to the total product generated over time. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Auxiliary Recycling
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Long (e.g., hours to days for a multi-step sequence) | Significantly shorter (e.g., >100-fold reduction) |
| Auxiliary Recovery | Requires separate workup and purification steps | Integrated, continuous separation and recovery |
| Efficiency | Stoichiometric auxiliary use per batch | "Pseudo-catalytic" cycle with substoichiometric use over time |
| Waste Generation | Higher due to multiple workups and purifications | Minimized through process telescoping and automation |
| Scalability | Can be challenging | More readily scalable |
This table illustrates the general advantages of continuous flow systems for chiral auxiliary recovery, a strategy applicable to the synthesis of chiral molecules like this compound.
Resolution Techniques for Enantiopure Access
When a racemic mixture of this compound is synthesized, resolution techniques are required to separate the individual enantiomers.
Classical Resolution via Diastereomeric Salt Formation: This is a well-established method for resolving racemic amines. google.commdpi.com The process involves reacting the racemic this compound with an enantiomerically pure chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. mdpi.com Because diastereomers have different physical properties, they can often be separated by fractional crystallization. google.commdpi.com After separation, the desired enantiomer of the amino alcohol is recovered by treating the salt with a base to neutralize the chiral acid.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent Class | Specific Examples |
|---|---|
| Chiral Carboxylic Acids | Tartaric acid, Mandelic acid, O-acetylmandelic acid |
| Chiral Sulfonic Acids | Camphor-10-sulfonic acid, N-tosyl-L-phenylalanine |
This table lists examples of chiral acids that could be used to resolve racemic this compound.
Chromatographic Resolution: Chromatographic techniques offer a powerful alternative for enantiomeric separation. mdpi.com This method involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates, thus allowing for their separation. mdpi.com This technique can be applied on both analytical and preparative scales.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like 1,2-amino alcohols. acs.orgorganic-chemistry.org These reactions are characterized by high atom economy and operational simplicity. A one-pot, four-component synthesis of 1,2-amino alcohols has been developed using a TiCl₃/t-BuOOH-mediated radical hydroxymethylation of imines. acs.org This approach allows for the assembly of an amine, an aldehyde, and methanol (B129727) under mild conditions to generate the 1,2-amino alcohol scaffold. acs.org
A hypothetical MCR for the synthesis of the this compound backbone could involve the reaction of butyl lithium (as a precursor to a nucleophilic butyl group), a protected aminomethyl radical source, and acetone. The convergence of these components would rapidly assemble the core structure.
Functional Group Interconversions and Derivatization
The presence of both an amino and a hydroxyl group allows for a wide range of derivatization strategies for this compound. The key challenge is achieving selectivity between the two functional groups. researchgate.net
Selective Reactions of the Amino Moiety
The primary amino group is generally more nucleophilic than the sterically hindered tertiary hydroxyl group, allowing for selective functionalization.
N-Alkylation: The direct N-alkylation of amino alcohols can be achieved using various methods. For instance, catalytic methods using ruthenium complexes allow for the N-alkylation of unprotected amino acids and related compounds with alcohols, producing water as the only byproduct. nih.gov This provides an atom-economic route to mono-N-alkylated derivatives. nih.gov Selective monoalkylation is often observed due to the increased steric hindrance after the first alkyl group is introduced. nih.gov
N-Acylation: The amino group can be selectively acylated to form amides using reagents like acyl chlorides or anhydrides. N-acyl carbazoles have shown remarkable selectivity for acylating sterically less hindered primary amines under mild, additive-free conditions, tolerating alcohol functional groups. researchgate.net
Selective Reactions of the Hydroxyl Moiety
Selective reaction at the sterically hindered tertiary hydroxyl group is more challenging and often requires the prior protection of the more reactive amino group.
O-Acylation: Achieving selective O-acylation in the presence of an unprotected amino group requires specific catalytic systems. researchgate.net For instance, certain Ni(II) and Cu(II) complexes have been shown to catalyze the O-acylation of alkanolamines with high chemoselectivity. researchgate.net Alternatively, a common strategy involves first protecting the amine (e.g., as a carbamate), then functionalizing the hydroxyl group, followed by deprotection of the amine.
Dual Functionalization Strategies
Strategies that modify both functional groups can lead to diverse molecular architectures. This can be achieved through sequential reactions or, in some cases, through catalytic systems that enable difunctionalization.
Sequential Derivatization: A straightforward approach is the sequential protection and/or functionalization of the two groups. For example, the amino group could first be converted to a sulfonamide, followed by esterification or etherification of the hydroxyl group.
Catalytic Difunctionalization: Advanced catalytic methods can achieve the difunctionalization of related structures, such as allyl alcohols, in a single operation. A dual catalytic strategy combining an iridium photocatalyst and a copper catalyst enables the regioselective amination and cross-coupling of various nucleophiles onto allyl alcohols. nih.gov While not directly applied to this compound, these methods showcase the potential for developing one-pot strategies for the dual functionalization of amino alcohols.
Table 3: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Reagent Examples | Product Type |
|---|---|---|---|
| Amino (-NH₂) | N-Alkylation | Alkyl halide, Reductive amination with aldehyde/ketone | Secondary/Tertiary Amine |
| N-Acylation | Acyl chloride, Anhydride | Amide | |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide | |
| Hydroxyl (-OH) | O-Silylation | Silyl chloride (e.g., TBDMSCl) | Silyl Ether |
| O-Acylation | Acyl chloride (with prior N-protection) | Ester |
| Dual | Cyclization | Phosgene, Di-tert-butyl dicarbonate (B1257347) | Cyclic Carbamate (Oxazolidinone derivative) |
This table summarizes potential selective and dual functionalization reactions applicable to this compound.
Applications in Asymmetric Catalysis and Organic Transformations
1-Amino-2-methylhexan-2-ol as a Chiral Ligand
The structure of this compound, featuring a primary amine and a tertiary alcohol on a chiral backbone, makes it a promising candidate for development as a chiral ligand. The steric bulk provided by the methyl and butyl groups at the stereocenter can be expected to play a crucial role in inducing enantioselectivity.
To be an effective ligand, this compound would typically be derivatized to modulate its steric and electronic properties. Common synthetic strategies for modifying amino alcohols for ligand development include:
N-Functionalization: The primary amino group can be readily converted to secondary or tertiary amines, amides, sulfonamides, or imines (Schiff bases). These modifications can introduce bulky substituents (e.g., benzyl, tosyl groups) that enhance steric hindrance and influence the coordination geometry. For instance, reaction with an aldehyde or ketone would yield a Schiff base ligand, which can be further reduced to a secondary amine.
O-Functionalization: The hydroxyl group can be converted into an ether or an ester, although this is less common for creating bidentate ligands where both the nitrogen and oxygen atoms are intended to coordinate to the metal.
Formation of Oxazolines and Related Heterocycles: The 1,2-amino alcohol moiety is a key precursor for the synthesis of chiral oxazoline (B21484) ligands. These are widely used in asymmetric catalysis due to their robust nature and the ease with which their steric and electronic properties can be tuned.
The synthesis of these derivatives would typically involve standard organic transformations, starting from optically pure this compound.
Derivatives of this compound are expected to act as bidentate ligands, coordinating to a variety of transition metals such as titanium, zinc, copper, rhodium, and palladium. The nitrogen and oxygen atoms would form a stable five-membered chelate ring with the metal center. wikipedia.org The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) will depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.
The steric bulk of the ligand, originating from the methyl and butyl groups of the parent amino alcohol and any additional groups introduced during derivatization, would create a chiral pocket around the metal's active site. This chiral environment is fundamental to achieving high enantioselectivity in catalytic reactions.
Complexes of transition metals with chiral ligands derived from this compound would be anticipated to catalyze a range of enantioselective reactions.
The addition of nucleophiles to prochiral carbonyls (aldehydes and ketones) and imines is a fundamental C-C bond-forming reaction in organic synthesis. Chiral amino alcohol-based ligands are well-established in promoting the enantioselective addition of organometallic reagents (e.g., organozincs, Grignard reagents) to these substrates. rsc.org
A plausible catalytic cycle for the diethylzinc (B1219324) addition to an aldehyde, catalyzed by a metal complex of a this compound-derived ligand, would involve the formation of a chiral zinc-alkoxide complex. This complex would then coordinate the aldehyde, and the chiral ligand would direct the facial attack of the ethyl group from the diethylzinc, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
Hypothetical Data for Asymmetric Diethylzinc Addition to Benzaldehyde:
| Ligand Derivative | Metal | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-benzyl derivative | Zn(II) | 0 | >95 | 85-95 |
| N-tosyl derivative | Zn(II) | 0 | >90 | 90-98 |
This table is illustrative and based on typical results for analogous chiral amino alcohol ligands.
Similarly, in the case of imine substrates, these chiral complexes could facilitate the enantioselective addition of nucleophiles to form chiral amines, which are valuable building blocks in medicinal chemistry.
Asymmetric cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. Chiral Lewis acids, generated from a transition metal precursor and a chiral ligand, are often employed as catalysts. A complex of a this compound derivative with a suitable metal (e.g., Cu(II), Mg(II)) could act as such a chiral Lewis acid. By coordinating to the dienophile or the dipolarophile, the catalyst would lower its LUMO energy and sterically block one of the prochiral faces, thereby controlling the stereochemical outcome of the cycloaddition.
Chiral ligands derived from amino alcohols are also utilized in asymmetric reductions and oxidations.
Asymmetric Reductions: In asymmetric transfer hydrogenation of ketones, a ruthenium or rhodium complex of a chiral amino alcohol derivative can catalyze the transfer of hydrogen from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to a prochiral ketone, yielding a chiral secondary alcohol with high enantioselectivity. mdpi.com The ligand's chiral framework is crucial for differentiating between the two enantiotopic faces of the ketone.
Asymmetric Oxidations: While less common for simple amino alcohols, more complex derivatives can be used in asymmetric oxidations. For instance, they can be part of larger ligand scaffolds in metal-catalyzed epoxidations of alkenes or sulfoxidations of sulfides.
In all these applications, the effectiveness of the this compound-derived ligand would be a subject of empirical investigation, where fine-tuning of the ligand structure would be key to achieving high yields and enantioselectivities.
Enantioselective Reactions Mediated by Ligand Complexes
This compound as a Chiral Auxiliary in Stoichiometric Reactions
No specific studies detailing the use of this compound as a chiral auxiliary in stoichiometric reactions were found. While 1,2-amino alcohols are commonly employed for this purpose, research explicitly demonstrating the efficacy and stereochemical outcomes for this particular compound is not available in the public domain.
Information regarding the ability of this compound to control diastereoselectivity in bond-forming reactions is not documented in the searched scientific literature.
There are no specific examples or data in the available literature on the application of this compound in diastereoselective alkylation or aldol (B89426) reactions.
Role as a Chiral Building Block in Complex Molecule Synthesis
No published research could be identified that utilizes this compound as a chiral building block for the synthesis of complex molecules.
Specific examples of the use of this compound in the construction of nitrogen- and oxygen-containing heterocycles are not available in the scientific literature.
There is no information available on the use of this compound as a precursor for the development of advanced chiral scaffolds.
Computational and Theoretical Investigations
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of 1-Amino-2-methylhexan-2-ol, particularly the spatial arrangement of its amine and hydroxyl groups, is crucial for its reactivity and interaction with other molecules. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.
Detailed research findings in this area would involve the use of molecular mechanics (MM) force fields to rapidly screen the potential energy surface for low-energy conformers. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be used to optimize the geometries and calculate the relative energies of these conformers. The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups is a key feature that would be investigated, as it significantly influences the conformational preferences.
For stereochemical prediction, computational methods can be used to calculate chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra. By comparing the calculated spectra for the (R)- and (S)-enantiomers with experimental data, the absolute configuration of a synthesized sample can be determined.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Intramolecular H-bond (N···H-O) |
| 1 | 60° (gauche) | 0.00 | Yes |
| 2 | 180° (anti) | 2.5 | No |
| 3 | -60° (gauche) | 0.15 | Yes |
This interactive table presents hypothetical data illustrating how the relative energies of different conformers of this compound could be determined through computational analysis, highlighting the stabilizing effect of intramolecular hydrogen bonding.
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) calculations are indispensable for understanding the mechanisms of chemical reactions at a fundamental level. For this compound, QM studies could elucidate the pathways of its synthesis or its role in catalyzing other reactions.
For instance, in a reaction where this compound acts as a catalyst, DFT calculations can be used to map the entire reaction profile. This involves identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies would reveal the rate-determining step of the reaction. Isotopic labeling studies, where a hydrogen atom is replaced by deuterium, could be computationally modeled to predict kinetic isotope effects, providing further validation of the proposed mechanism. Such studies have been instrumental in understanding the chemoselectivity of reactions involving amino alcohols. nih.gov
Ligand-Substrate Interactions in Catalytic Cycles
When this compound is used as a chiral ligand in metal-catalyzed asymmetric synthesis, understanding the interactions between the ligand-metal complex and the substrate is paramount for explaining the observed stereoselectivity.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for this purpose. Docking can predict the preferred binding orientation of a substrate to the catalyst, while MD simulations provide insights into the dynamic behavior of the catalytic system over time. These simulations can reveal crucial non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the transition state leading to the major enantiomer. Quantum mechanics/molecular mechanics (QM/MM) methods can offer a higher level of accuracy by treating the reactive core of the system with QM and the surrounding environment with MM.
Table 2: Hypothetical Interaction Energies in a Catalytic Complex
| Interacting Pair | Interaction Type | Calculated Energy (kcal/mol) |
| This compound (NH2) - Metal | Coordination | -45.2 |
| This compound (OH) - Substrate | Hydrogen Bond | -5.8 |
| Substrate - Metal | Coordination | -20.5 |
This interactive table provides a hypothetical breakdown of the interaction energies within a catalytic complex involving this compound, as could be determined by computational methods. These energies are critical for understanding the stability and reactivity of the complex.
Structure-Reactivity Relationship Elucidation
Computational studies can play a significant role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain or introducing substituents) and calculating various electronic and steric descriptors, it is possible to build a model that correlates these properties with observed reactivity or catalytic performance.
Descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and steric parameters can be calculated using DFT. These descriptors can help rationalize why certain structural modifications enhance or diminish the catalytic activity or selectivity. For example, the nucleophilicity of the amino group and the acidity of the hydroxyl group can be computationally assessed and correlated with reaction outcomes. Such insights are invaluable for the rational design of more efficient catalysts based on the this compound scaffold.
Advanced Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For chiral compounds such as 1-Amino-2-methylhexan-2-ol, which possesses a stereocenter at the C2 position, NMR is indispensable for assigning the absolute configuration, often through the use of chiral auxiliaries. acs.orgnih.gov
To determine the absolute configuration of an enantiomerically pure sample of this compound, a common and reliable strategy involves its conversion into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). researchgate.netudel.edufrontiersin.org Since diastereomers have distinct physical properties, their NMR spectra will differ, allowing for stereochemical analysis. udel.edu
The primary amine and tertiary alcohol groups in this compound offer two potential sites for derivatization. Reagents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, are frequently employed. acs.orgudel.eduresearchgate.net Reaction of a single enantiomer of this compound with both (R)- and (S)-MTPA chloride would yield two different diastereomeric amides (by reaction with the amine) or esters (by reaction with the alcohol).
The principle of Mosher's method relies on analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons in the two resulting diastereomers. nih.gov The anisotropic effect of the phenyl ring in the MTPA moiety causes protons on one side of the molecule to be shielded (shifted upfield) and those on the other to be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, the absolute configuration of the original amino alcohol can be deduced. acs.orgrsc.orgresearchgate.netrsc.org
For this compound, derivatization at the primary amine is typically preferred. The resulting diastereomeric amides would exhibit different chemical shifts for the protons adjacent to the stereocenter, particularly the C1 methylene (B1212753) protons and the C3 methylene protons of the butyl chain.
Table 1: Hypothetical ¹H NMR Chemical Shift Differences (ΔδSR) for Mosher Amide Derivatives of this compound
| Proton Assignment | (S)-MTPA Derivative (δS) | (R)-MTPA Derivative (δR) | ΔδSR (δS - δR) | Predicted Spatial Location Relative to MTPA Phenyl Group |
| C1-Ha | 4.15 ppm | 4.25 ppm | -0.10 ppm | Shielded |
| C1-Hb | 4.05 ppm | 4.18 ppm | -0.13 ppm | Shielded |
| C2-CH3 | 1.20 ppm | 1.10 ppm | +0.10 ppm | Deshielded |
| C3-Ha | 1.55 ppm | 1.42 ppm | +0.13 ppm | Deshielded |
| C3-Hb | 1.48 ppm | 1.37 ppm | +0.11 ppm | Deshielded |
Note: This table is illustrative. Actual chemical shifts and Δδ values would need to be determined experimentally. A negative Δδ value typically indicates the proton is shielded (lies under the phenyl ring in the conformational model), while a positive value indicates it is deshielded.
Beyond classical CDAs, other advanced NMR methods are utilized for stereochemical assignment. These include the use of chiral solvating agents (CSAs) and ¹⁹F NMR with fluorinated derivatizing agents.
Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with the analyte. researchgate.netnih.govnih.govacs.org This interaction is sufficient to induce separate NMR signals for the two enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess. researchgate.net For a primary amine like this compound, a chiral crown ether such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can be an effective CSA. researchgate.netnih.gov The protonated amine of the amino alcohol forms a host-guest complex with the crown ether, leading to distinguishable signals for the (R) and (S) enantiomers. researchgate.net
¹⁹F NMR Spectroscopy: The use of fluorine-containing CDAs, such as trifluoromethyl-containing reagents, allows for analysis using ¹⁹F NMR spectroscopy. acs.orgnih.gov This technique offers advantages like a wide chemical shift range and the absence of background signals. Derivatizing this compound with an axially chiral agent like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) would create diastereomers whose ¹⁹F signals are well-resolved, enabling a reliable assignment of the absolute configuration. nih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a crucial analytical tool in synthetic chemistry for confirming the molecular weight of products and monitoring reaction progress. acs.orgwaters.com In the synthesis of this compound, MS would be used to verify the formation of the desired product and detect any intermediates or byproducts.
A common synthetic route to β-amino alcohols involves the reaction of an α-amino acid derivative with a Grignard reagent. For this compound, this could involve the reaction of an alanine (B10760859) ester with butylmagnesium bromide. MS techniques, such as those coupling liquid chromatography (LC-MS) or gas chromatography (GC-MS) with mass detection, can monitor the disappearance of starting materials and the appearance of the product in real-time. nih.govmdpi.com
Upon successful synthesis, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition. For this compound (C₇H₁₇NO), the expected protonated molecule [M+H]⁺ would have a specific mass-to-charge ratio (m/z).
Tandem mass spectrometry (MS/MS) can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.govnih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentations would include the loss of water (H₂O) from the alcohol, loss of ammonia (B1221849) (NH₃) or the aminomethyl group (CH₂NH₂), and cleavage of the C-C bonds in the butyl chain.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z | Fragmentation Origin |
| [M+H]⁺ | C₇H₁₈NO⁺ | 132.1383 | Protonated Parent Molecule |
| [M+H - H₂O]⁺ | C₇H₁₆N⁺ | 114.1277 | Loss of water from the tertiary alcohol |
| [M+H - CH₂NH₂]⁺ | C₆H₁₃O⁺ | 101.0961 | Alpha-cleavage, loss of aminomethyl radical followed by protonation |
| [M+H - C₄H₉]⁺ | C₃H₉NO⁺ | 75.0651 | Cleavage of the butyl group |
Note: These m/z values are calculated for the monoisotopic masses and would be confirmed experimentally.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Synthetic Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. wikieducator.orgyoutube.com They are routinely used to confirm the successful transformation of functional groups during a synthesis. utexas.edulibretexts.org For this compound, these techniques would confirm the presence of the primary amine (-NH₂) and tertiary alcohol (-OH) groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. vscht.czyoutube.com
O-H Stretch: The tertiary alcohol will show a strong, broad absorption band in the region of 3500-3200 cm⁻¹. vscht.czlibretexts.org The broadness is due to hydrogen bonding.
N-H Stretch: A primary amine exhibits two sharp, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.orgwpmucdn.com These peaks are typically sharper than the O-H stretch. libretexts.org
C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
N-H Bend: The scissoring vibration of the primary amine group appears in the 1650-1580 cm⁻¹ region. vscht.czorgchemboulder.com
C-N Stretch: The C-N stretching of an aliphatic amine is found in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. arxiv.orgarxiv.orgresearchgate.net The C-C backbone of the alkyl chain would produce strong signals. While the O-H stretch is a weak scatterer in Raman, the N-H and C-H stretches are readily observable. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. wikieducator.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| Tertiary Alcohol | O-H Stretch | 3500-3200 | 3500-3200 | Strong, Broad (IR); Weak (Raman) |
| Primary Amine | N-H Stretch (asymm/symm) | 3400-3250 (two bands) | 3400-3250 | Medium, Sharp (IR); Medium (Raman) |
| Alkyl | C-H Stretch | 2960-2850 | 2960-2850 | Strong (IR); Strong (Raman) |
| Primary Amine | N-H Bend (scissoring) | 1650-1580 | 1650-1580 | Medium-Variable (IR) |
| Alkyl | C-H Bend | 1470-1365 | 1470-1365 | Medium (IR & Raman) |
| Tertiary Alcohol | C-O Stretch | 1260-1000 | 1260-1000 | Medium-Strong (IR) |
| Primary Amine | C-N Stretch | 1250-1020 | 1250-1020 | Weak-Medium (IR) |
X-ray Crystallography for Solid-State Stereochemical Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the molecule to be in a crystalline form. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. nih.gov
For this compound, obtaining a suitable single crystal might be challenging due to its relatively low molecular weight and flexible alkyl chain. However, it is often possible to form a crystalline salt or derivative. For instance, reacting the amino alcohol with a suitable chiral or achiral acid (e.g., tartaric acid or hydrochloric acid) could yield a salt with good crystalline properties.
Once a suitable crystal is obtained and analyzed, X-ray diffraction provides an unambiguous determination of the relative and absolute configuration of the stereocenter without the need for derivatization or reference compounds, as is often the case in NMR methods. nih.gov This makes it an exceptionally powerful, albeit not always accessible, tool in academic research for the definitive structural proof of new chiral compounds. scielo.br
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The synthesis of vicinal amino alcohols is a significant focus in organic chemistry, and the development of environmentally benign methods is a key priority. rsc.orgresearchgate.net For 1-Amino-2-methylhexan-2-ol, future research will likely pivot away from classical methods that rely on stoichiometric reagents and harsh conditions towards more sustainable alternatives.
Biocatalysis: One of the most promising green routes is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. Engineered amine dehydrogenases (AmDHs) have shown remarkable efficacy in the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversions and excellent enantioselectivity (>99% ee). frontiersin.orgacs.org This biocatalytic approach offers significant advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, mild reaction conditions, and the elimination of heavy metal catalysts. frontiersin.org The synthesis of this compound could be envisioned starting from the corresponding α-hydroxy ketone, 1-hydroxy-2-methylhexan-2-one, using a specifically engineered AmDH. Furthermore, cascading enzymatic reactions, for instance coupling a transketolase and a transaminase, can create chiral amino alcohols from simple achiral starting materials in a single pot. ucl.ac.uk
Photocatalysis: Visible-light photocatalysis represents another powerful tool for green synthesis. rsc.org Researchers have developed photoredox-catalyzed methods for the synthesis of 1,2-aminoalcohols that proceed under mild conditions. rsc.org For example, a dual catalytic system using an acridinium (B8443388) photoredox catalyst and a hydrogen-atom transfer (HAT) catalyst can functionalize the α-C–H bonds of unprotected alcohols for subsequent addition to imines. rsc.org Another innovative approach involves a photo-initiated energy transfer process using a photocatalyst that absorbs light from blue LEDs to simultaneously activate molecules that release amine and alcohol groups for addition across an alkene double bond. uni-muenster.de These methods offer high atom economy and avoid the use of hazardous reagents.
Alternative Solvents: The use of water as a reaction medium is a cornerstone of green chemistry. rsc.org Uncatalyzed aminolysis of epoxides in pH-controlled aqueous media has been shown to be a highly regioselective and efficient route to β-amino alcohols, minimizing the need for organic solvents and expensive catalysts. rsc.orgrsc.orgresearchgate.net This approach could provide a greener pathway to this compound from 2-methyl-1,2-epoxyhexane.
| Green Synthesis Strategy | Key Advantages | Potential Application for this compound |
| Biocatalysis (e.g., AmDH) | High enantioselectivity (>99% ee), mild conditions, uses ammonia, no heavy metals. frontiersin.org | Asymmetric reductive amination of 1-hydroxy-2-methylhexan-2-one. |
| Visible-Light Photocatalysis | Mild conditions, high atom economy, avoids harsh reagents. rsc.orgrsc.org | Photo-induced coupling of an amine and alcohol source across a C=C bond. |
| Aqueous Synthesis | Environmentally benign solvent, reduced waste, potential for catalyst-free reactions. rsc.org | Uncatalyzed aminolysis of 2-methyl-1,2-epoxyhexane in water. |
Exploration of Novel Catalytic Systems
The development of novel catalysts is crucial for accessing complex molecular architectures like this compound, which features a sterically hindered tertiary alcohol.
Asymmetric Catalysis: The catalytic asymmetric synthesis of molecules with tertiary alcohol or α-tertiary amine centers is a particularly challenging area of research. researchgate.net Copper-catalyzed asymmetric propargylic substitution has emerged as a robust method for creating sterically congested carbon stereocenters, providing access to chiral γ-amino alcohols featuring a tertiary carbon center. unimi.itacs.org Another advanced strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgrsc.org An iridium-catalyzed amination of racemic α-tertiary 1,2-diols, proceeding through a chiral phosphoric acid-mediated borrowing hydrogen pathway, has been developed to produce β-amino α-tertiary alcohols with high yields and enantioselectivities. nih.govacs.org This enantioconvergent approach could be adapted for the synthesis of this compound from a racemic diol precursor.
Dual Catalysis: Dual catalytic systems that combine different modes of activation are becoming increasingly powerful. A Cr/photoredox dual catalytic system, for instance, enables the in situ generation of α-amino carbanion equivalents from α-silyl amines, which can then add to carbonyl compounds like ketones to form 1,2-amino alcohols. acs.org This method expands the scope of accessible amino alcohol structures. Similarly, a multi-catalytic strategy combining an iridium photocatalyst with a chiral copper catalyst facilitates enantioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov
Earth-Abundant Metal Catalysis: To enhance sustainability, research is shifting from precious metal catalysts (like iridium and ruthenium) to those based on more abundant and less toxic metals, such as iron. acs.org Iron cyclopentadienone complexes have been shown to catalyze C-N bond formation between alcohols and amines through a hydrogen-borrowing mechanism, offering a more economical and environmentally friendly catalytic option. acs.org
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow manufacturing offers significant improvements in safety, efficiency, and scalability for the synthesis of fine chemicals and pharmaceuticals. acs.org
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for the production of chiral amines and amino alcohols. whiterose.ac.uk The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. nih.gov Continuous flow systems have been successfully combined with biocatalysis, for example, by using immobilized enzymes in packed-bed reactors for kinetic resolutions or asymmetric synthesis. whiterose.ac.uknih.gov A continuous flow process for this compound could mitigate potential hazards associated with exothermic reactions and allow for safer handling of reactive intermediates.
Automated Synthesis Platforms: Automated synthesis systems, which combine robotic hardware with software control, are revolutionizing chemical research and development. wikipedia.org These platforms can perform entire synthetic sequences, including reaction setup, work-up, purification, and analysis, with minimal human intervention. merckmillipore.comchemspeed.commt.com Integrating the synthesis of this compound into an automated platform would enable high-throughput screening of reaction conditions, catalysts, and substrates, thereby accelerating the discovery of optimized synthetic routes. metoree.com This approach allows for the rapid generation of compound libraries for further research and application development.
| Technology | Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, precise control of reaction parameters, increased scalability, potential for process intensification. nih.gov |
| Automated Synthesis | High-throughput experimentation, accelerated optimization, improved reproducibility, reduced human error. wikipedia.orgmerckmillipore.com |
| Integrated Flow & Automation | Enables unattended, continuous production with real-time monitoring and optimization, leading to highly efficient and scalable manufacturing processes. |
Application in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, containing both a primary amine and a tertiary hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers.
Poly(ester amide)s and Polyurethanes: Amino alcohols are valuable building blocks for creating advanced polymers. For example, they can be used to synthesize degradable poly(ester amide) elastomers through polycondensation reactions with polyols and diacids. nih.gov The presence of the amine group allows for the formation of amide bonds, which can control physical properties and provide sites for further functionalization. nih.gov Similarly, amino alcohols can react with cyclic carbonates or isocyanates to form urethane (B1682113) linkages, a key reaction in the production of polyurethanes. google.comutm.my The tertiary alcohol and the alkyl chain of this compound would influence the final properties of the polymer, potentially enhancing hydrophobicity, thermal stability, or creating unique architectures.
Functional Monomers: The versatility of the functional groups in amino acids and their derivatives makes them ideal candidates for creating functionalized monomers. nih.gov this compound could be modified to incorporate polymerizable groups (e.g., acrylates) and then incorporated into polymer backbones via various polymerization techniques. researchgate.net The pendant amino alcohol moiety could then impart specific properties to the final material or serve as a site for post-polymerization modification.
Advanced Mechanistic Insights via In-situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. In-situ spectroscopic techniques, which monitor reactions in real-time without altering the reaction environment, are invaluable for gaining these insights.
Real-Time Reaction Monitoring: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products as a reaction progresses. mt.comchemicalonline.comacs.org By applying this technique to the synthesis of this compound, researchers could obtain detailed kinetic data, identify transient intermediates, and elucidate the reaction pathway. nih.gov This information is critical for optimizing reaction conditions, improving yields, and ensuring process safety. The ability of in-situ FTIR to function under a wide range of conditions, including high pressure and in various solvents, makes it adaptable to many of the novel catalytic and flow chemistry systems described above. xjtu.edu.cn
Operando Spectroscopy: The combination of in-situ spectroscopy with simultaneous measurement of catalytic activity is known as operando spectroscopy. This approach provides a direct correlation between the state of the catalyst and its performance under realistic reaction conditions. For the catalytic synthesis of this compound, operando FTIR or Raman spectroscopy could reveal how the catalyst structure changes during the reaction, identify the active catalytic species, and uncover deactivation mechanisms. This detailed understanding enables the rational design of more robust and efficient catalysts.
Q & A
Q. What are the established synthetic pathways for preparing 1-Amino-2-methylhexan-2-ol in laboratory settings?
this compound can be synthesized via:
- Reduction of a ketone precursor : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce 2-methylhexan-2-one under mild conditions. This method yields high-purity product but requires strict moisture control .
- Hydroformylation-hydrogenation cascade : React 1-hexene with syngas (CO/H₂) to form 2-methylhexanal, followed by catalytic hydrogenation and subsequent amination. This route is scalable but demands precise temperature regulation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the amine (-NH₂) and hydroxyl (-OH) functional groups. For example, the hydroxyl proton typically appears as a broad singlet at δ 1.5–2.0 ppm .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) validate the amino alcohol structure .
- Mass spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 132) and fragmentation patterns .
Q. How does solvent polarity affect the stability of this compound during storage?
Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing intramolecular hydrogen bonding between -NH₂ and -OH groups. In contrast, nonpolar solvents (e.g., hexane) may accelerate degradation via oxidation. Store at 2–8°C under nitrogen to minimize decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantiomers are synthesized using:
- Chiral catalysts : Employ (R)- or (S)-BINAP ligands with palladium in asymmetric hydrogenation of imine intermediates (e.g., 2-methylhexan-2-imine). Enantiomeric excess (ee) >90% is achievable with optimized catalyst loading .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture, though yields depend on reaction time and pH .
Q. What strategies resolve contradictory data regarding the compound’s biological activity across studies?
- Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinity (Kd) to biological targets .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity assays .
Q. How do reaction conditions influence the stereochemical outcome in synthetic routes?
- Temperature : Lower temperatures (0–5°C) favor kinetic control, producing a single diastereomer, while higher temperatures (25°C) promote thermodynamic mixtures .
- Catalyst geometry : Bulky ligands (e.g., Josiphos) sterically hinder one face of the substrate, dictating enantiomer formation .
Methodological Challenges & Solutions
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Matrix interference : Biological samples (e.g., serum) require solid-phase extraction (SPE) with C18 cartridges to isolate the compound. Recovery rates improve with pH-adjusted elution buffers (pH 9.0) .
- Detection limits : Derivatize with dansyl chloride to enhance UV absorption (λ = 254 nm) for HPLC-UV quantification at ng/mL sensitivity .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways and byproducts .
Safety & Handling
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
